
Isoquinoline
Overview
Description
Isoquinoline is a heterocyclic aromatic organic compound that consists of a benzene ring fused to a pyridine ring. It is a structural isomer of quinoline, with the nitrogen atom located at the second position of the ring structure. This compound is a colorless, hygroscopic liquid at room temperature with a penetrating, unpleasant odor. It is a weak base and is soluble in organic solvents such as ethanol, acetone, and diethyl ether .
Preparation Methods
Isoquinoline can be synthesized through several methods, with the most common being the Pomeranz-Fritsch reaction. This reaction involves the condensation of benzaldehyde and aminoacetaldehyde under acidic conditions to form this compound. Other methods include the Bischler-Napieralski reaction, which cyclizes beta-phenylethylamine under acid catalysis, and the Pictet-Spengler reaction, which involves the condensation of beta-phenylethylamine with an aldehyde or ketone .
Industrial production of this compound typically involves the extraction from coal tar, where it is isolated by fractional crystallization of the acid sulfate. This method exploits the fact that this compound is more basic than quinoline, allowing for selective extraction .
Chemical Reactions Analysis
Isoquinoline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to this compound N-oxide using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of this compound can yield tetrahydrothis compound, which is achieved using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, typically at the benzene ring. .
Scientific Research Applications
Pharmaceutical Applications
Isoquinoline and its derivatives are pivotal in medicinal chemistry, exhibiting a wide range of pharmacological activities.
Anticancer Properties
This compound derivatives have been studied extensively for their anticancer effects. Notable compounds include:
- Noscapine : Demonstrated efficacy against various cancer types by disrupting microtubule dynamics and inducing apoptosis in cancer cells. Preclinical studies suggest its potential as a therapeutic agent for melanoma and squamous cell carcinoma .
- Emetine : Known for its use in treating amoebiasis, it has shown potent anticancer activity by inhibiting protein synthesis in cancer cells .
A recent study highlighted the cytotoxic activity of this compound alkaloids against human cancer cell lines, indicating higher potency than standard chemotherapeutic drugs .
Antimicrobial Activity
This compound derivatives exhibit significant antimicrobial properties:
- Berberine : Demonstrated broad-spectrum activity against bacteria, fungi, and parasites. It disrupts microbial cell membranes and inhibits metabolic processes, making it a candidate for developing new antimicrobial agents .
- This compound Sulfonamides : Identified as allosteric inhibitors of DNA gyrase with antibacterial activity against fluoroquinolone-resistant strains of Escherichia coli .
Analgesic and Anti-inflammatory Uses
This compound compounds like berberine have shown promise in treating inflammatory diseases such as arthritis and inflammatory bowel disease by inhibiting pro-inflammatory cytokines .
Biotechnological Applications
The biosynthetic pathways of this compound alkaloids in plants offer opportunities for biotechnological applications. Researchers are exploring bioengineered organisms capable of producing this compound derivatives on an industrial scale, providing sustainable sources for pharmaceutical applications .
Material Science Applications
This compound derivatives are utilized in material science due to their unique chemical properties:
- Polymers and Copolymers : this compound-based materials have been explored for creating conductive materials, optical materials, and sensors. Their tailored chemical structures allow for specific electrical and optical properties .
- Metal-Organic Frameworks (MOFs) : this compound derivatives serve as ligands in the synthesis of MOFs, which have applications in gas storage, catalysis, and drug delivery .
Agricultural Applications
This compound compounds are also used in agriculture:
- Pesticides : Isoquinolines are employed in the manufacture of insecticides and fungicides, contributing to pest management strategies .
- Corrosion Inhibitors : They are used to prevent corrosion in various agricultural equipment and structures .
Case Studies
Mechanism of Action
Isoquinoline exerts its effects through various mechanisms, depending on the specific derivative and application. For instance, this compound alkaloids can reduce intracellular calcium overload, reduce oxidative damage, activate autophagy, and inhibit the production of toxic proteins, promoting neuronal regeneration and differentiation . The exact molecular targets and pathways involved vary with the specific this compound derivative.
Comparison with Similar Compounds
Isoquinoline is structurally similar to quinoline, with the primary difference being the position of the nitrogen atom in the ring structure. In quinoline, the nitrogen atom is at the first position, whereas in this compound, it is at the second position. This difference in structure leads to variations in their chemical reactivity and applications. For example, quinoline is commonly used as a solvent and in the synthesis of antimalarial drugs like chloroquine, while this compound is more frequently used in the synthesis of alkaloids and other complex organic molecules .
Similar compounds to this compound include:
Quinoline: A structural isomer with the nitrogen atom at the first position.
Pyridine: A simpler heterocyclic compound with a single nitrogen atom in a six-membered ring.
Naphthalene: A polycyclic aromatic hydrocarbon with a structure similar to this compound but without the nitrogen atom
This compound’s unique structure and reactivity make it a valuable compound in various scientific and industrial applications.
Biological Activity
Isoquinoline, a nitrogen-containing heterocyclic compound, has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound and its derivatives, focusing on recent research findings, case studies, and data tables that illustrate these activities.
Overview of this compound
This compound is a bicyclic compound derived from benzene and pyridine, classified as a member of the larger this compound alkaloid family. These compounds are known for their pharmacological properties, including antitumor, antibacterial, anti-inflammatory, and neuroprotective effects. Over 250 this compound derivatives have been reported to exhibit various bioactivities, making them a focal point in medicinal chemistry.
Key Biological Activities
-
Antitumor Activity
- This compound derivatives such as berberine have shown significant antitumor effects. For instance, berberine has been reported to induce apoptosis in cancer cells by modulating key proteins involved in cell cycle regulation and apoptosis pathways (e.g., p53, Bax/Bcl-2 ratio) .
- A study demonstrated that berberine inhibited the proliferation of cervical cancer cells (Ca Ski) through the upregulation of reactive oxygen species (ROS) and enhancement of caspase-3 activity .
-
Antibacterial Activity
- This compound compounds exhibit broad-spectrum antibacterial properties. For example, HSN584 and HSN739 demonstrated significant bactericidal activity against Gram-positive bacteria without inducing rapid resistance .
- A review highlighted that various this compound derivatives possess antimicrobial activity against resistant strains, showcasing their potential as therapeutic agents in combating bacterial infections .
- Anti-inflammatory Effects
- Neuroprotective Effects
Case Study 1: Berberine's Antiviral Activity
A study evaluated the antiviral efficacy of berberine against SARS-CoV-2 and influenza viruses. Results indicated that berberine significantly reduced viral loads and improved lung health in infected mice models by interfering with viral replication mechanisms .
Case Study 2: Antibacterial Isoquinolines
In a comparative study of 49 this compound compounds against various bacterial strains, specific derivatives were identified as having potent bactericidal effects. The study emphasized the importance of structural modifications in enhancing antibacterial activity .
Table 1: Summary of Biological Activities of Selected this compound Derivatives
Recent Advances
Recent literature has highlighted advancements in the synthetic modification of this compound alkaloids to enhance their biological activities. Novel synthesis techniques have led to the discovery of over 250 new this compound derivatives with promising bioactivities ranging from anticancer to antimicrobial properties .
Q & A
Basic Research Questions
Q. What experimental protocols are essential for synthesizing and characterizing novel isoquinoline derivatives?
- Methodological Answer : Synthesis should follow established protocols (e.g., Bischler-Napieralski or Pictet-Spengler reactions) with precise control of reaction conditions (temperature, solvent, catalysts). Characterization requires NMR (¹H/¹³C), mass spectrometry (MS), and HPLC for purity validation. For reproducibility, document solvent ratios, catalyst loading, and purification steps (e.g., column chromatography or recrystallization) .
Q. How can researchers ensure the reproducibility of this compound-based biological assays?
- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times, and solvent controls). Include positive/negative controls and validate results across multiple replicates. Report detailed protocols in supplementary materials, adhering to NIH guidelines for preclinical studies (e.g., cell viability assays, IC₅₀ calculations) .
Q. How can researchers validate the mechanistic role of this compound in modulating epigenetic targets (e.g., HDACs)?
- Methodological Answer : Employ chromatin immunoprecipitation (ChIP-seq) and RNA-seq to assess histone acetylation and gene expression changes. Use CRISPR-Cas9 knockout models to confirm target specificity. Cross-validate with enzymatic inhibition assays .
Q. Key Considerations for Research Design
- Data Contradiction Analysis : Replicate experiments with independent batches of compounds. Use Bland-Altman plots or Cohen’s kappa for inter-lab reproducibility .
- Ethical Compliance : For in vivo studies, follow ARRIVE guidelines and obtain institutional animal care committee approvals .
- Supplementary Materials : Provide raw spectral data, crystallographic files (CIF), and simulation trajectories in open repositories (e.g., Zenodo) .
Properties
IUPAC Name |
isoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJUIBRHMBBTKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NC=CC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
21364-46-5 (hydrochloride) | |
Record name | Isoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119653 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2047644 | |
Record name | Isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2047644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid or hygroscopic solid with a pungent odor like anise oil mixed with benzaldehyde; mp = 26.48 deg C; [Merck Index] Light brown; mp = 24-28 deg C; [Acros Organics MSDS], Solid, Colourless liquid, hygroscopic platelets when solid; Heavy-sweet balsamic, herbaceous aroma | |
Record name | Isoquinoline | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isoquinoline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14995 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Isoquinoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034244 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Isoquinoline | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1187/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
242.00 to 243.00 °C. @ 760.00 mm Hg | |
Record name | Isoquinoline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04329 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Isoquinoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034244 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.52 mg/mL at 25 °C, Slightly soluble in water, Soluble (in ethanol) | |
Record name | Isoquinoline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04329 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Isoquinoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034244 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Isoquinoline | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1187/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.097-1.103 | |
Record name | Isoquinoline | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1187/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
119-65-3 | |
Record name | Isoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119-65-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119653 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoquinoline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04329 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ISOQUINOLINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3395 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isoquinoline | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2047644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.947 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JGX76Y85M6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Isoquinoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034244 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
25.5 - 26 °C | |
Record name | Isoquinoline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04329 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Isoquinoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034244 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.